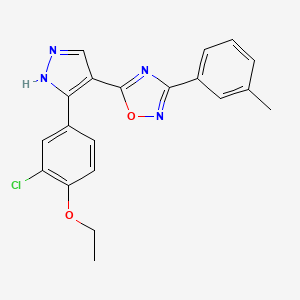
5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(m-tolyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(m-tolyl)-1,2,4-oxadiazole” is a synthetic organic compound that belongs to the class of oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(m-tolyl)-1,2,4-oxadiazole” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Introduction of the oxadiazole ring: This step often involves cyclization reactions using appropriate reagents like nitrile oxides or amidoximes.
Substitution reactions: Introducing the chloro and ethoxy groups on the phenyl ring and the tolyl group on the oxadiazole ring can be done through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include:
Catalysts: Using catalysts to speed up the reaction.
Solvents: Choosing appropriate solvents to dissolve reactants and control reaction rates.
Temperature and Pressure: Adjusting temperature and pressure to favor the desired reaction pathway.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.
Reduction: Reduction reactions might reduce the nitro groups to amines or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce or replace functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents, or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
Catalysts: The compound can be used as a catalyst in various organic reactions.
Ligands: It can act as a ligand in coordination chemistry.
Biology
Antimicrobial agents: Potential use as antimicrobial or antifungal agents.
Enzyme inhibitors: Possible applications as enzyme inhibitors in biochemical research.
Medicine
Drug development: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Agriculture: Used in the development of pesticides or herbicides.
Materials science: Applications in the creation of new materials with specific properties.
Mechanism of Action
The mechanism of action of “5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(m-tolyl)-1,2,4-oxadiazole” depends on its specific application. For example:
Biological activity: It might interact with specific enzymes or receptors, inhibiting their function or altering cellular pathways.
Chemical reactivity: The compound’s reactivity can be attributed to its functional groups, which participate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(m-tolyl)-1,2,4-oxadiazole: Similar compounds might include other oxadiazoles with different substituents.
Pyrazoles: Compounds with similar pyrazole rings but different functional groups.
Oxadiazoles: Other oxadiazole derivatives with varying substituents.
Uniqueness
Functional groups: The specific combination of chloro, ethoxy, and tolyl groups makes this compound unique.
Biological activity: Its unique structure might confer specific biological activities not seen in other similar compounds.
Properties
Molecular Formula |
C20H17ClN4O2 |
|---|---|
Molecular Weight |
380.8 g/mol |
IUPAC Name |
5-[5-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H17ClN4O2/c1-3-26-17-8-7-13(10-16(17)21)18-15(11-22-24-18)20-23-19(25-27-20)14-6-4-5-12(2)9-14/h4-11H,3H2,1-2H3,(H,22,24) |
InChI Key |
UJWDJDFJXZGLCT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=C(C=NN2)C3=NC(=NO3)C4=CC=CC(=C4)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















